Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate
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Overview
Description
Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: 3-methoxybenzaldehyde reacts with piperidine to form an intermediate.
Esterification: The intermediate is then treated with methyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-methoxyphenyl)piperidine-4-carboxylic acid, while reduction may produce 4-(3-methoxyphenyl)piperidine-4-methanol.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the methoxyphenyl group, making it less specific in its interactions.
4-(3-Methoxyphenyl)piperidine: Lacks the ester group, affecting its reactivity and solubility.
3-Methoxybenzylpiperidine: Similar structure but different functional groups, leading to varied applications.
Uniqueness
Methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate is unique due to the presence of both the methoxyphenyl and ester groups, which confer specific chemical properties and biological activities. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other complex molecules.
Properties
CAS No. |
850885-12-0 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-17-12-5-3-4-11(10-12)14(13(16)18-2)6-8-15-9-7-14/h3-5,10,15H,6-9H2,1-2H3 |
InChI Key |
WTSUPPITJPTMCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNCC2)C(=O)OC |
Origin of Product |
United States |
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